1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride
Overview
Description
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is an organic compound that is mainly used as an intermediate of MK-677 . MK-677 has beneficial effects on muscle growth and recovery, fat loss, bone health, and tendon growth .
Molecular Structure Analysis
The molecular formula of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is C13H18N2O2S . The InChI representation is InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15.Scientific Research Applications
Anticancer Potential : A study by Li et al. (2013) identified a compound related to "1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride", specifically 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. It showed significant tumor growth inhibition in human gastric carcinoma xenograft models, indicating potential anticancer properties (Li et al., 2013).
Antidepressant Activity : A derivative of "this compound" was investigated for its potential antidepressant activity. Ong et al. (1983) synthesized a series of 1-arylspiro[indoline-3,4'-piperidine]s and found marked activity in potentiating serotonin effects, suggesting a profile atypical of tricyclic antidepressants (Ong et al., 1983).
Synthesis Techniques : Research by Liang et al. (2020) developed a synthetic strategy to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives. The study highlights the significance of spiro[indoline-3,4'-piperidine] as a structural scaffold in various polycyclic indole alkaloids with diverse bioactivities (Liang et al., 2020).
Green Chemistry Approaches : The one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives using ultrasound irradiation, as described by Zou et al. (2012), illustrates an efficient and environmentally friendly method for synthesizing derivatives of spiro[indoline-3,4'-piperidine] (Zou et al., 2012).
Mechanism of Action
While the mechanism of action for 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride itself is not specified, it’s known that it’s used as an intermediate for MK-677 . MK-677 works by mimicking the hormone ghrelin in the brain, which induces the release of growth hormone . This leads to various benefits such as improved muscle mass, fat loss, bone health, and tendon growth .
Safety and Hazards
Properties
IUPAC Name |
1-methylsulfonylspiro[2H-indole-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S.ClH/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15;/h2-5,14H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSILBPZKQNIXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-86-3 | |
Record name | Spiro[3H-indole-3,4′-piperidine], 1,2-dihydro-1-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159634-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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